6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

Fluorescence Spectroscopy DNA Structure Quantum Yield

Researchers requiring a fluorescent nucleoside analog that preserves native DNA thermodynamics face a critical choice. Unlike 2-AP or 3-MI, 6-MI-containing duplexes exhibit unperturbed Tm values identical to unlabeled DNA, ensuring structural and thermodynamic integrity in high-affinity protein-DNA interaction studies [Local Evidence]. - Enables fluorescence anisotropy at 1 nM and intensity measurements at 50 pM DNA concentrations. - 3- to 4-fold quantum yield increase upon duplex formation in ATFAA/AAFTA sequence contexts. - Validated for G-tetrads, Holliday junctions, and R-triplex DNA structures.

Molecular Formula C12H15N5O5
Molecular Weight 309.282
CAS No. 113051-62-0
Cat. No. B570825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
CAS113051-62-0
Molecular FormulaC12H15N5O5
Molecular Weight309.282
Structural Identifiers
SMILESCC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O
InChIInChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1
InChIKeyJLRZYRWHZVUTAV-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-MI: A Fluorescent Guanine Analog for DNA Studies


6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (abbreviated as 6-MI), CAS 113051-62-0, is a pteridine-based fluorescent nucleoside analog of 2′-deoxyguanosine [1]. Its Watson-Crick base-pairing and base-stacking properties closely mimic those of the natural guanine nucleobase [2], yet it exhibits a red-shifted absorption spectrum and a high fluorescence quantum yield that is exquisitely sensitive to its immediate microenvironment [2][3]. As a phosphoramidite building block, 6-MI can be site-specifically incorporated into synthetic oligonucleotides via standard solid-phase synthesis [1], enabling its use as a minimally perturbing, intrinsic fluorescent probe for real-time investigations of nucleic acid structure, conformational dynamics, and protein-DNA interactions [4].

Why 6-MI Outperforms Other Nucleobase Analogs


Fluorescent nucleobase analogs, such as 2-aminopurine (2AP) and 3-methylisoxanthopterin (3-MI), are not functionally interchangeable with 6-MI due to fundamental differences in their photophysical responses to nucleic acid structure and their effects on DNA thermodynamics. For instance, while 6-MI undergoes a distinctive 3- to 4-fold increase in relative quantum yield upon duplex formation in specific sequence contexts [1], the highly fluorescent 3-MI (monomer quantum yield of 0.88) induces a melting temperature (Tm) depression equivalent to a single base-pair mismatch in double-stranded oligonucleotides [2]. In contrast, 6-MI-containing duplexes exhibit unperturbed Tm values, identical to those of unlabeled DNA [2]. Furthermore, the widely used probe 2-aminopurine (2AP) differs fundamentally in its excitation and emission spectra and exhibits substantially lower fluorescence intensity in duplex DNA compared to probes that maintain brightness upon folding [3]. Consequently, the choice of probe directly dictates the structural and thermodynamic integrity of the system under investigation as well as the sensitivity and interpretability of the fluorescence readout.

6-MI Quantitative Performance Evidence


Duplex-Enhanced Fluorescence Quantum Yield

Unlike 3-methylisoxanthopterin (3-MI) or 2-aminopurine (2AP), which exhibit fluorescence quenching upon incorporation into double-stranded DNA, 6-MI demonstrates a unique 'duplex-enhanced fluorescence' (DEF) effect in specific sequence contexts. When incorporated into the pentamer sequences ATFAA, AAFTA, or ATFTA (where F represents 6-MI), the probe exhibits an unexpected 3- to 4-fold increase in relative quantum yield upon duplex formation compared to its fluorescence in the single-stranded state [1]. This phenomenon was characterized across 21 different sequence contexts and was shown to depend critically on the composition of bases adjacent to 6-MI and the presence of adenines at n ± 2 positions from the probe [1].

Fluorescence Spectroscopy DNA Structure Quantum Yield Base Stacking

Native Thermodynamic Stability in Duplex DNA

The thermodynamic impact of incorporating a fluorescent probe into DNA is a critical determinant of its suitability for structural studies. In direct head-to-head comparisons of pteridine nucleoside analogs incorporated into double-stranded oligonucleotides, 6-MI-containing duplexes exhibited melting temperatures (Tm) equivalent to those of unlabeled control duplexes [1]. In stark contrast, 3-MI-containing double-stranded oligonucleotides displayed a Tm depression equivalent to that of a single base-pair mismatch [1]. This indicates that 6-MI imposes minimal thermodynamic perturbation on the DNA helix, whereas 3-MI significantly destabilizes the duplex structure.

DNA Thermodynamics Melting Temperature Probe-Induced Perturbation Base-Pairing Fidelity

Discrimination of Holliday Junctions and Duplex DNA

6-MI provides quantitative, site-specific discrimination between distinct DNA architectural forms. In a study incorporating 6-MI at ten different locations throughout a model Holliday Junction (HJ) structure and comparing these to the identical sequence context in duplex DNA, time-resolved and steady-state fluorescence measurements demonstrated that bases within the HJ core exhibit increased fluorescence intensity, greater solvent exposure, and reduced base stacking relative to duplex DNA [1]. 6-MI was also successfully employed to distinguish between double-stranded DNA and Holliday junction architectures in the context of Fob1 protein-mediated dynamics at replication fork barrier sequences [2].

Holliday Junction DNA Recombination Time-Resolved Fluorescence Structural Biology

Ultra-Sensitive Protein-DNA Binding Detection

The enhanced fluorescence of 6-MI in optimized sequence contexts (e.g., ATFAA and AAFTA) dramatically improves the sensitivity of protein-DNA interaction measurements. Using these 6-MI-enhanced fluorescence sequences, fluorescence anisotropy binding measurements can be performed at DNA concentrations as low as 1 nM, and fluorescence intensity measurements can be conducted at DNA concentrations as low as 50 pM [1]. This level of sensitivity enables the study of high-affinity protein-DNA interactions that fall below the detection limits achievable with many alternative fluorescent labeling strategies.

Protein-DNA Interactions Fluorescence Anisotropy High-Sensitivity Detection Binding Affinity

Red-Shifted Spectra for FRET and Multiplexing

6-MI possesses a red-shifted absorption and emission profile compared to the widely used fluorescent adenine analog 2-aminopurine (2AP). The maximum excitation wavelength of 6-MI is centered near 340 nm, and it has been successfully employed in two-photon excitation (2PE) experiments with a center wavelength of approximately 675 nm [1][2]. 2AP, in contrast, emits at 370 nm upon excitation at 303 nm under neutral aqueous conditions [3]. This spectral separation facilitates multiplexed experiments where 6-MI and 2AP are used simultaneously to probe different bases or structural elements, and enables single-molecule FRET studies between 6-MI and acceptor dyes such as Cy3 in DNA replication fork constructs [4].

FRET Multiplexed Detection Two-Photon Excitation Spectral Properties

6-MI Research Applications


High-Sensitivity Protein-DNA Interaction Studies

When investigating high-affinity protein-DNA interactions (e.g., transcription factors, repair enzymes, or helicases with nanomolar or picomolar Kd values), 6-MI incorporated into the optimized ATFAA or AAFTA sequence contexts provides the necessary sensitivity to perform fluorescence anisotropy binding measurements at 1 nM DNA concentrations and fluorescence intensity measurements at 50 pM DNA concentrations [1]. This application is uniquely enabled by the duplex-enhanced fluorescence (DEF) effect of 6-MI, which yields a 3- to 4-fold increase in relative quantum yield upon duplex formation [2]. Alternative probes such as 3-MI or 2AP lack this enhancement property and would require substantially higher DNA concentrations, potentially exceeding the Kd of high-affinity interactions and rendering accurate binding constant determination impossible.

Probing Non-Canonical DNA Structures

6-MI is the probe of choice for site-specific investigations of complex, non-canonical DNA structures where preserving native conformation is paramount. The probe has been validated for distinguishing between double-stranded DNA and Holliday junction architectures [3], probing G-tetrad structures in human telomeric repeat DNA [4], and monitoring intramolecular triple-stranded (R-triplex) DNA structures [5]. Critically, unlike 3-MI which induces a Tm depression equivalent to a base-pair mismatch, 6-MI-containing duplexes exhibit unperturbed melting temperatures identical to unlabeled DNA [6], ensuring that the probe does not artifactually alter the thermodynamic stability of the structures under investigation.

Single-Molecule FRET for DNA Dynamics

The red-shifted spectral properties of 6-MI (excitation ~340 nm, two-photon excitation ~675 nm) make it an ideal FRET donor when paired with acceptor dyes such as Cy3 [7]. This spectral compatibility has been exploited in single-molecule FRET studies of DNA breathing and helicase mechanisms in replication fork constructs [8]. The ability of 6-MI to function as an intrinsic, site-specifically incorporated FRET donor eliminates the need for bulky external fluorophores that can perturb DNA structure and protein recognition. The differential dynamics captured by 6-MI in varied architectural contexts (e.g., double-stranded DNA versus Holliday junctions) further enhance its utility in real-time, single-molecule investigations [9].

Turn-On Fluorescence Hybridization Probes

For applications requiring a fluorescence 'turn-on' signal upon DNA hybridization, 6-MI incorporated into the ATFAA, AAFTA, or ATFTA sequence motifs provides a 3- to 4-fold increase in relative quantum yield when the single strand anneals to its complementary strand [2]. This enhancement, which depends on the presence of adenines at n ± 2 positions from the probe, is unique among pteridine nucleoside analogs and provides a built-in signal amplification mechanism that simplifies assay design and improves signal-to-noise ratios in hybridization-based detection schemes.

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